

False positive results in isovaleric acidemia screening.

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Compound of Interest

Compound Name: *N-Isovalerylglycine*

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Technical Support Center: Isovaleric Acidemia Screening

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isovaleric acidemia (IVA) screening, particularly concerning false positive results.

Frequently Asked Questions (FAQs)

Q1: What is the primary marker for isovaleric acidemia (IVA) in newborn screening?

A1: The primary marker for IVA in newborn screening is elevated levels of isovalerylcarnitine (C5 acylcarnitine) in dried blood spots (DBS).[1][2][3] This analysis is typically performed using flow injection analysis-tandem mass spectrometry (FIA-MS/MS).[3][4]

Q2: What are the main causes of false positive results in IVA screening?

A2: False positive results in IVA screening are frequently caused by the presence of pivaloylcarnitine (p-C5), an isomer of isovalerylcarnitine that cannot be distinguished by standard FIA-MS/MS analysis.[4][5][6][7] The presence of pivaloylcarnitine in a newborn's blood can result from:

- Maternal use of pivalate-containing antibiotics: Certain antibiotics, such as pivmecillinam and pivampicillin, contain pivalic acid to enhance their absorption.[6][7][8]

- Use of creams and ointments containing pivalate derivatives: Some moisturizing creams, including nipple balms used by breastfeeding mothers, contain neopentanoate, a pivalic acid derivative.[\[6\]](#)[\[9\]](#)[\[10\]](#)
- Use of the neutrophil elastase inhibitor Sivelestat: This medication, used for acute respiratory distress syndrome, also contains pivalic acid.[\[9\]](#)[\[11\]](#)

Another C5 isomer, 2-methylbutyrylcarnitine, can also be elevated in short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD), leading to a positive C5 screen.[\[1\]](#)[\[11\]](#)

Q3: How can we differentiate a true positive IVA case from a false positive?

A3: Differentiating a true positive from a false positive requires second-tier and confirmatory testing.[\[8\]](#)

- Second-tier testing: This often involves a more specific analysis of the initial dried blood spot sample, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), to separate and quantify the C5 isomers (isovalerylcarnitine, pivaloylcarnitine, and 2-methylbutyrylcarnitine).[\[5\]](#)[\[12\]](#)[\[13\]](#)
- Confirmatory testing: This typically involves analyzing a urine sample for the presence of isovalerylglycine (IVG) and 3-hydroxyisovaleric acid using gas chromatography-mass spectrometry (GC/MS).[\[8\]](#)[\[14\]](#)[\[15\]](#) These metabolites are characteristic of IVA and will be normal in false positive cases.[\[7\]](#)[\[8\]](#) Plasma acylcarnitine analysis can also confirm the elevated C5.[\[15\]](#)

Q4: Are the C5 acylcarnitine levels in false positive cases different from true positive cases?

A4: Not always. The C5 acylcarnitine concentrations in false positive cases due to pivalate exposure can be in a similar range to those observed in both mild and severe cases of IVA, making it difficult to distinguish based on the initial C5 level alone.[\[5\]](#)[\[6\]](#)[\[9\]](#) However, some studies suggest that very high C5 levels are more indicative of clinically affected true positive cases.[\[5\]](#)

Troubleshooting Guide

Issue: An elevated C5 acylcarnitine result is obtained from a newborn screen.

Possible Cause 1: True Positive Isovaleric Acidemia (IVA)

- Next Steps:
 - Immediately notify the infant's physician for a clinical evaluation.[\[15\]](#)
 - Recommend collection of urine and plasma samples for confirmatory testing.[\[16\]](#)
 - Perform quantitative analysis of urinary organic acids for isovalerylglycine (IVG) and 3-hydroxyisovaleric acid via GC/MS.[\[14\]](#)[\[15\]](#)
 - Perform plasma acylcarnitine analysis to confirm the elevated C5.[\[15\]](#)
 - Consider IVD gene sequencing for molecular confirmation.[\[2\]](#)[\[14\]](#)

Possible Cause 2: Interference from Pivaloylcarnitine (False Positive)

- Next Steps:
 - Review the maternal and infant medical history for the use of pivalate-containing antibiotics or creams/ointments.[\[6\]](#)[\[9\]](#)
 - If the initial dried blood spot is available, perform a second-tier test using UPLC-MS/MS to separate C5 isomers.[\[12\]](#)[\[13\]](#)
 - Proceed with confirmatory urine organic acid analysis. The absence of elevated isovalerylglycine is indicative of a false positive.[\[7\]](#)[\[8\]](#)

Possible Cause 3: Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD)

- Next Steps:
 - Perform a second-tier UPLC-MS/MS analysis on the dried blood spot to identify the elevated C5 isomer as 2-methylbutyrylcarnitine.

- Confirm with urine organic acid analysis, which will show elevated 2-methylbutyrylglycine. [\[15\]](#)

Data Presentation

Table 1: C5 Acylcarnitine Concentrations in True Positive (TP) vs. False Positive (FP) Cases

Study (UK, 2015-2022)	C5 Acylcarnitine (μmol/L) - Median (Range)
True Positives (TP)	4.0 (1.8 - >70)
Asymptomatic TP	3.0 (1.8 - 7.1)
Clinically Affected TP	13.9 (7.7 - 70)
False Positives (FP)	2.9 (2.0 - 9.6)
Source: Retrospective Review of Positive Newborn Screening Results for Isovaleric Acidemia and Development of a Strategy to Improve the Efficacy of Newborn Screening in the UK [5]	

Table 2: Incidence of True Positives vs. False Positives in IVA Screening

Study	Time Period	True Positives (TP)	False Positives (FP)	FP Attributable to Pivalate
UK	2012-2016	16	24	16
UK	2015-2022	24	84	76
Belgium	18-month period	Not specified	50	50

Sources: Raising Awareness of False Positive Newborn Screening Results Arising from Pivalate-Containing Creams and Antibiotics in Europe When Screening for Isovaleric Acidaemia; Retrospective Review of Positive Newborn Screening Results for Isovaleric Acidemia and Development of a Strategy to Improve the Efficacy of Newborn Screening in the UK[5][6][9]

Experimental Protocols

1. First-Tier Newborn Screening for C5 Acylcarnitine by FIA-MS/MS

- Objective: To quantify C5 acylcarnitine in a dried blood spot (DBS).
- Methodology:
 - A 3mm disk is punched from the DBS into a 96-well plate.[\[4\]](#)
 - An extraction solution containing stable isotope-labeled internal standards in methanol is added to each well.[\[17\]](#)[\[18\]](#)
 - The plate is agitated for 30-45 minutes to extract the acylcarnitines.
 - The supernatant is transferred to a new plate and dried under a stream of nitrogen.
 - The dried extract is reconstituted. Derivatization with butanol (butylation) may be performed to form butyl esters, which can improve detection.
 - The sample is injected into a tandem mass spectrometer using a flow injection analysis inlet.
 - The mass spectrometer is operated in positive ion mode with precursor ion scanning or multiple reaction monitoring (MRM) to detect C5 acylcarnitine and the internal standards.
 - The concentration of C5 acylcarnitine is calculated based on the ratio of the analyte to the internal standard.

2. Second-Tier Analysis of C5 Isomers by UPLC-MS/MS

- Objective: To separate and quantify isovalerylcarnitine, pivaloylcarnitine, and 2-methylbutyrylcarnitine.
- Methodology:
 - Sample extraction from DBS is performed as in the first-tier screening.

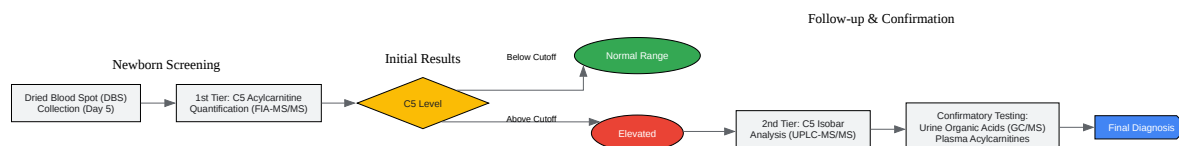
- The extracted sample is injected into a UPLC system equipped with a C18 column.[\[12\]](#)
- A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile with formic acid) is used to chromatographically separate the C5 isomers.[\[12\]](#)[\[19\]](#)
- The eluent from the UPLC is introduced into the tandem mass spectrometer.
- The mass spectrometer is operated in MRM mode to detect and quantify each specific isomer and its corresponding internal standard.
- This method allows for the individual quantification of each C5 isomer, thus differentiating true positives from false positives.[\[12\]](#)

3. Confirmatory Analysis of Urinary Isovalerylglycine (IVG) by GC/MS

- Objective: To detect and quantify isovalerylglycine in urine.
- Methodology:
 - A urine sample is collected from the infant.
 - A stable isotope-labeled internal standard ([D3]isovalerylglycine) is added to the urine sample.[\[20\]](#)
 - The sample undergoes an extraction process.
 - The extracted organic acids are derivatized to make them volatile for gas chromatography. This often involves methylation to form methyl esters.[\[20\]](#)
 - The derivatized sample is injected into a gas chromatograph-mass spectrometer (GC/MS).
 - The GC separates the various compounds in the sample based on their boiling points and interaction with the column.
 - The MS detects and quantifies the derivatized IVG and the internal standard, often using selected ion monitoring (SIM) for high sensitivity and specificity.[\[20\]](#)[\[21\]](#)

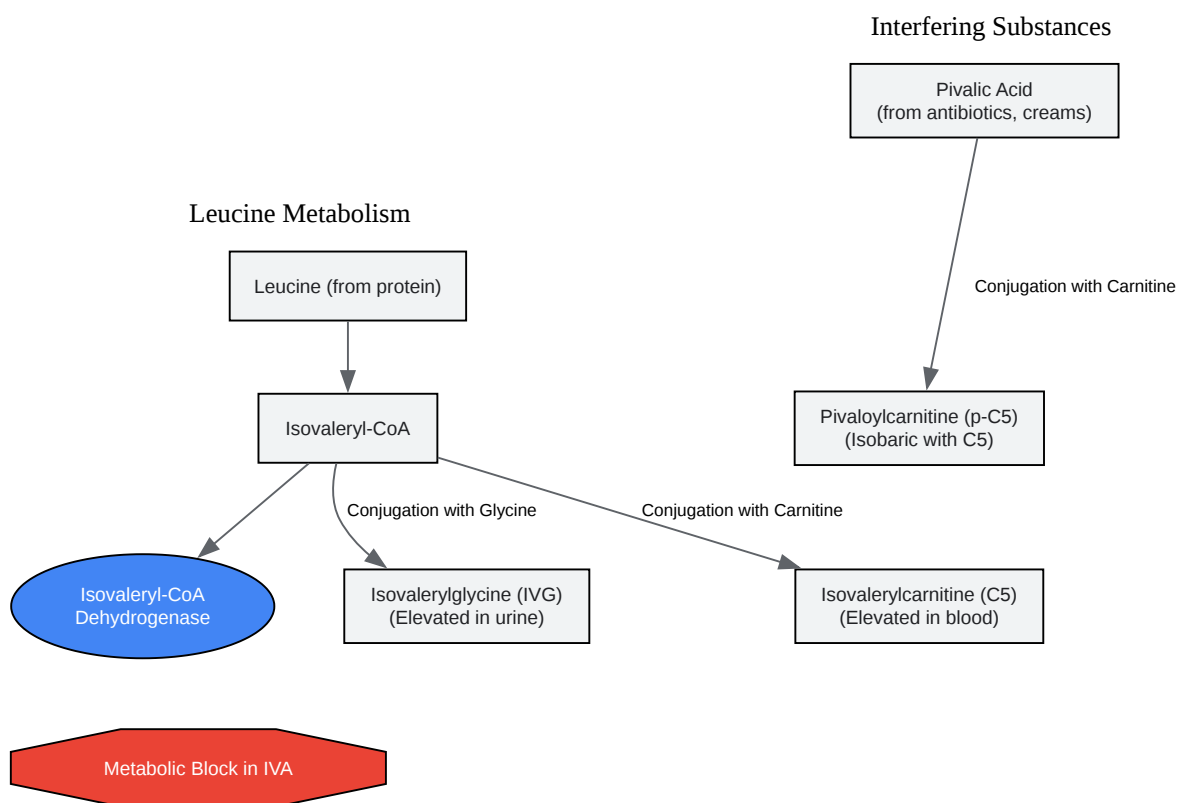
- The presence of significantly elevated IVG confirms the diagnosis of IVA.[16]

Visualizations



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Caption: Newborn screening workflow for Isovaleric Acidemia.



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Caption: Metabolic pathway of IVA and pivalate interference.

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